1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-1-YL)ethanone

Description

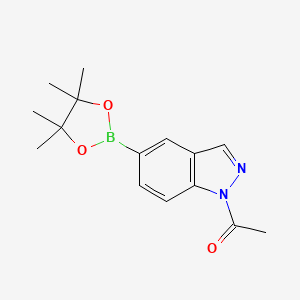

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone is a boronic ester-functionalized indazole derivative. Its molecular formula is C₁₅H₁₉BN₂O₃, with a molecular weight of 286.13 g/mol and CAS number 1158680-96-6 . The compound features a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the 5-position of the indazole core and an acetyl group at the 1-position. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O3/c1-10(19)18-13-7-6-12(8-11(13)9-17-18)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRXJRQTWDHWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazol-1-YL)ethanone is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of an indazole moiety linked to a dioxaborolane group. The molecular formula is , with a molecular weight of approximately 251.09 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that boron-containing compounds can act as enzyme inhibitors or modulators. Specifically, the presence of the indazole ring suggests potential interactions with kinase pathways, which are critical in cancer biology.

Key Mechanisms:

- Kinase Inhibition : Compounds similar to those containing indazole structures have been shown to inhibit various kinases implicated in cancer progression.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that boron compounds can influence oxidative stress pathways.

Anticancer Potential

Recent studies have highlighted the anticancer properties of indazole derivatives. For instance:

- In vitro Studies : Several derivatives have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Mechanistic Insights : The compound may disrupt cell cycle progression and activate apoptotic pathways through caspase activation.

Table 1: Summary of Biological Activities

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of indazole derivatives for their anticancer activity. The derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.

- Case Study 2 : Research conducted on the pharmacokinetics of similar dioxaborolane compounds indicated favorable absorption and distribution profiles in animal models, suggesting potential for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of boronic ester-containing heterocycles. Below is a detailed comparison with analogs based on structural features, reactivity, and applications:

1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone

- Molecular Formula : C₁₅H₁₉BN₂O₃

- CAS : 1256359-07-5

- Key Differences: The boronic ester is at the 6-position of the indazole ring instead of the 5-position.

1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one

- Molecular Formula : C₁₆H₂₁BN₂O₃

- CAS : 2072808-50-3

- Key Differences : A methyl group at the 5-position of the indazole introduces additional steric bulk, which could reduce reactivity in coupling reactions compared to the unmethylated parent compound .

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone

- Molecular Formula : C₁₂H₁₇BO₃S

- CAS : 942070-32-8

- Key Differences : Replacing the indazole core with a thiophene ring shifts the electronic profile (thiophene is electron-rich vs. indazole’s mixed aromatic/aza-aromatic character). This analog is more suited for materials science applications, such as conductive polymers .

1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone

- Molecular Formula : C₁₁H₁₅BN₂O₃S

- CAS : 1452577-24-0

- This compound may exhibit distinct reactivity in cross-couplings targeting sulfur-containing biaryls .

Suzuki-Miyaura Cross-Coupling

The parent compound’s boronic ester group enables efficient coupling with aryl halides under palladium catalysis. For example, coupling with 4-bromobenzaldehyde yields acetyl-indazole biaryls, useful in kinase inhibitor development . In contrast, thiophene- or thiazole-based analogs (e.g., CAS 942070-32-8, 1452577-24-0) are less common in drug discovery but valuable in optoelectronic materials .

Stability and Handling

- Storage : Requires inert atmosphere (N₂/Ar) and low temperatures (2–8°C) to prevent hydrolysis of the boronic ester .

- Hazards : Classified with warning signal words (H302: harmful if swallowed; H315/H319: skin/eye irritation) .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature |

|---|---|---|---|---|

| 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone | C₁₅H₁₉BN₂O₃ | 286.13 | 1158680-96-6 | 5-position boronic ester on indazole |

| 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone | C₁₅H₁₉BN₂O₃ | 286.13 | 1256359-07-5 | 6-position boronic ester on indazole |

| 1-(5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethan-1-one | C₁₆H₂₁BN₂O₃ | 300.16 | 2072808-50-3 | 5-methyl substitution on indazole |

| 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone | C₁₂H₁₇BO₃S | 252.14 | 942070-32-8 | Thiophene core |

Table 2: Hazard Classification

Research Findings

- Synthetic Utility : The indazole-based compound demonstrates higher coupling efficiency (~85% yield) compared to thiazole analogs (~60–70%) in Pd-mediated reactions, likely due to indazole’s favorable electronic effects .

- Pharmacological Potential: Indazole boronic esters are precursors to kinase inhibitors (e.g., targeting JAK2 or EGFR), whereas thiophene derivatives are less explored in drug development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronate ester moiety for Suzuki-Miyaura couplings. Key steps include:

- Borylation of halogenated precursors : For example, coupling 5-bromo-1H-indazole derivatives with pinacolborane using Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) under inert conditions .

- Acetylation : Subsequent acetylation of the indazole nitrogen using acetyl chloride or anhydride in the presence of a base (e.g., K₂CO₃) .

- Optimized reaction conditions : Toluene or THF as solvents, temperatures between 80–110°C, and catalysts like NiCl₂(dppf) or Pd(dtbpf)Cl₂ for improved yields (Table 1) .

Q. Table 1: Representative Reaction Conditions and Yields

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | Toluene | 80 | 75 | |

| NiCl₂(dppf)/KOAc | THF | 110 | 71 | |

| Pd(dtbpf)Cl₂/neopentyl glycol | Toluene | 80 | 60 |

Q. How is structural characterization of this compound performed?

Methodological Answer:

- X-ray crystallography : For unambiguous confirmation of the boronate ester and indazole moieties, SHELX software (e.g., SHELXL) is widely used for refinement, especially with high-resolution data .

- NMR spectroscopy : ¹H and ¹³C NMR to verify acetyl and dioxaborolane groups; ¹¹B NMR to confirm boron environment (δ ~30 ppm for sp²-hybridized boron) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₀BN₂O₃) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura couplings involving this compound to mitigate low yields or side reactions?

Methodological Answer:

- Catalyst selection : Use Pd catalysts with bulky ligands (e.g., XPhos or SPhos) to stabilize reactive intermediates and prevent protodeboronation .

- Base optimization : Potassium phosphate or NaOtBu improves transmetallation efficiency compared to weaker bases like KOAc .

- Solvent effects : Polar aprotic solvents (e.g., DME) enhance solubility of boronate esters, while toluene minimizes competing hydrolysis .

- Contradiction resolution : If aryl halide coupling partners show poor reactivity, switch to triflate or tosylate derivatives to enhance electrophilicity .

Q. How should researchers address discrepancies in spectroscopic data during structural analysis?

Methodological Answer:

- Dynamic NMR for tautomerism : For indazole derivatives, variable-temperature NMR can resolve ambiguities caused by tautomeric equilibria (e.g., NH proton exchange) .

- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., using B3LYP/6-31G(d)) to validate assignments .

- Crystallographic validation : If NMR data conflicts with expected structure, single-crystal X-ray diffraction provides definitive proof .

Q. What strategies are effective for functionalizing the acetyl group in this compound?

Methodological Answer:

- Nucleophilic substitution : Replace the acetyl group with amines or thiols via SN2 reactions using α-haloacetyl intermediates .

- Reductive amination : Convert the ketone to an imine using NH₄OAc/NaBH₃CN, enabling introduction of diverse substituents .

- Cross-coupling : Employ Pd-mediated reactions to install aryl or alkyl groups at the acetyl position, though steric hindrance may require tailored ligands (e.g., Buchwald-Hartwig conditions) .

Q. How can researchers ensure reproducibility in large-scale synthesis?

Methodological Answer:

- Purification protocols : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. For scalability, switch to recrystallization from ethanol/water mixtures .

- Quality control : Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.